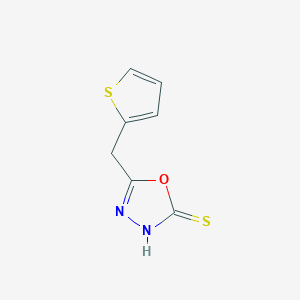

5-(Thiophen-2-ylmethyl)-1,3,4-oxadiazole-2-thiol

説明

特性

IUPAC Name |

5-(thiophen-2-ylmethyl)-3H-1,3,4-oxadiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2OS2/c11-7-9-8-6(10-7)4-5-2-1-3-12-5/h1-3H,4H2,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUKHEHAKISALTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CC2=NNC(=S)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

General Procedure

The most widely reported method involves cyclizing thiophene-containing acid hydrazides with carbon disulfide (CS₂) under alkaline conditions.

Steps :

- Hydrazide Formation : Thiophene-2-acetic acid is esterified, followed by treatment with hydrazine hydrate to yield thiophene-2-acetic hydrazide.

- Cyclization : The hydrazide reacts with CS₂ in ethanol or propan-2-ol containing potassium hydroxide (KOH) or sodium hydroxide (NaOH). The mixture is refluxed for 6–24 hours.

Reaction Mechanism :

- CS₂ reacts with the hydrazide’s amino group to form a dithiocarbazate intermediate.

- Intramolecular cyclodehydration produces the 1,3,4-oxadiazole-2-thiol core.

Example :

- Substrate : 2-(Thiophen-2-yl)acetohydrazide.

- Conditions : Reflux in ethanol with KOH (10% w/v) for 12 hours.

- Yield : 75–85%.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Solvent | Ethanol | |

| Base | KOH (1.2 eq) | |

| Temperature | Reflux (78°C) | |

| Reaction Time | 12–24 hours |

One-Pot Multicomponent Synthesis

Methodology

A one-pot approach eliminates intermediate isolation, enhancing efficiency.

Procedure :

- Thiophene-2-acetic acid, hydrazine hydrate, and CS₂ are combined in ethanol.

- KOH is added, and the mixture is refluxed for 8–12 hours.

Advantages :

Mechanistic Insight :

Solid-Phase Organic Synthesis (SPOS)

Resin-Based Cyclization

SPOS offers high purity and scalability.

Steps :

- Resin Functionalization : Acyldithiocarbazate resin is prepared from thiophene-2-acetic hydrazide.

- Cyclodesulfurization : The resin undergoes thermal or chemical treatment to release the oxadiazole-thiol.

Conditions :

Biocatalytic Approaches

Laccase-Mediated Synthesis

Recent advances employ Myceliophthora thermophila laccase to oxidize catechols, enabling thio-Michael additions.

Procedure :

- Oxidation : Catechol is oxidized to ortho-quinone using laccase.

- Thiol Addition : 5-(Thiophen-2-ylmethyl)-1,3,4-oxadiazole-2-thiol reacts with ortho-quinone in citrate buffer (pH 4.5).

Advantages :

Data Table :

| Entry | Enzyme (Units) | Solvent System | Yield (%) |

|---|---|---|---|

| 1 | 1000 | EtOAc/citrate buffer | 94 |

| 2 | 1000 | MeOH/citrate buffer | 52 |

Characterization and Validation

Analytical Techniques

- IR Spectroscopy : S–H stretch at 2550–2600 cm⁻¹; C=N at 1610–1650 cm⁻¹.

- ¹H NMR : Thiophene protons at δ 6.8–7.5 ppm; methylene (–CH₂–) at δ 4.2–4.5 ppm.

- Mass Spectrometry : Molecular ion peak at m/z 184.24.

Purity Assessment :

Comparative Analysis of Methods

| Method | Yield (%) | Purity | Scalability | Environmental Impact |

|---|---|---|---|---|

| Acid Hydrazide Route | 75–85 | High | Moderate | Moderate |

| One-Pot Synthesis | 80–90 | High | High | Low |

| SPOS | 70–78 | Very High | High | Low |

| Biocatalytic | 46–94 | High | Low | Very Low |

化学反応の分析

Types of Reactions:

Oxidation: The thiol group in 5-(Thiophen-2-ylmethyl)-1,3,4-oxadiazole-2-thiol can be oxidized to form disulfides.

Reduction: The oxadiazole ring can undergo reduction under specific conditions.

Substitution: The thiophene ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Hydrogen gas in the presence of a catalyst.

Substitution: Halogenating agents for electrophilic substitution.

Major Products:

Oxidation: Disulfides.

Reduction: Reduced oxadiazole derivatives.

Substitution: Halogenated thiophene derivatives.

科学的研究の応用

Chemistry: 5-(Thiophen-2-ylmethyl)-1,3,4-oxadiazole-2-thiol is used as a building block in organic synthesis, particularly in the synthesis of more complex heterocyclic compounds.

Biology: This compound has shown potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.

Industry: In material science, this compound is explored for its potential use in organic semiconductors and light-emitting diodes.

作用機序

The mechanism of action of 5-(Thiophen-2-ylmethyl)-1,3,4-oxadiazole-2-thiol in biological systems involves its interaction with cellular targets, leading to disruption of cellular processes. The thiol group can form disulfide bonds with proteins, affecting their function. The oxadiazole ring can interact with nucleic acids, potentially leading to anticancer effects.

類似化合物との比較

Comparison with Structural Analogs

Antimicrobial Activity

- Pyridyl Derivatives: 5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol derivatives displayed anticancer activity via apoptosis induction in MCF-7 cells (IC₅₀: 12–45 µM ), highlighting the role of nitrogen-containing aromatics in targeting cancer pathways.

Enzyme Inhibition

- C4H Inhibition: 5-Aryl-1,3,4-oxadiazole-2-thiols with EWGs (e.g., 3-fluorophenyl) showed potent inhibition of trans-cinnamate 4-hydroxylase (C4H), with IC₅₀ values comparable to reference inhibitors (~10 µM ). The thiophen-2-ylmethyl group, being electron-rich, may reduce binding affinity compared to EWG-substituted analogs.

- Rho/Myocar Inhibition: Chloro- and trifluoromethyl-substituted derivatives (e.g., 4n, 4v) exhibited nanomolar inhibitory activity against Rho kinase, a target for cardiovascular diseases .

生物活性

5-(Thiophen-2-ylmethyl)-1,3,4-oxadiazole-2-thiol is a compound belonging to the oxadiazole family, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C6H4N2OS2

- Molecular Weight : 184.24 g/mol

- CAS Number : 10551-15-2

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its anticancer, antimicrobial, and antiviral properties.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has shown significant cytotoxic effects against several cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 10.38 | Induction of apoptosis via p53 activation |

| U-937 (Monocytic Leukemia) | 12.5 | Caspase-3 cleavage leading to apoptotic death |

| PANC-1 (Pancreatic Cancer) | 15.0 | Cell cycle arrest at G0-G1 phase |

The compound's mechanism involves the activation of apoptotic pathways, including increased expression of p53 and caspase activation, which are crucial for programmed cell death .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against various bacterial strains. In vitro studies indicate that it exhibits activity against:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Mycobacterium tuberculosis | 8 µg/mL |

These findings suggest that this compound could be a candidate for developing new antimicrobial agents .

Antiviral Activity

In addition to its anticancer and antimicrobial effects, this compound has been evaluated for antiviral activity. It has shown promising results as an inhibitor of dengue virus polymerase with submicromolar activity against all four serotypes of the virus .

The biological mechanisms underlying the activities of this compound include:

- Apoptosis Induction : Activation of p53 and caspases leads to cell death in cancer cells.

- Antimicrobial Action : Disruption of bacterial cell membranes and inhibition of vital metabolic processes.

- Viral Polymerase Inhibition : Interference with viral replication mechanisms.

Case Studies

A recent study published in MDPI highlighted the effectiveness of oxadiazole derivatives in treating various cancers. The study noted that compounds similar to this compound exhibited higher cytotoxicity than standard chemotherapeutics like doxorubicin .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(Thiophen-2-ylmethyl)-1,3,4-oxadiazole-2-thiol, and how can reaction conditions be optimized for yield?

- Methodology : The compound is typically synthesized via cyclization of thiosemicarbazides or through nucleophilic substitution reactions. Key steps include refluxing intermediates (e.g., thiocarbazides) in methanol or ethanol under acidic conditions (e.g., H₂SO₄) to form the oxadiazole ring . Yield optimization involves controlling temperature (60–80°C), reaction time (6–12 hours), and stoichiometric ratios of reagents (e.g., 1:1 molar ratio of thiophen-2-ylmethyl hydrazine to carbon disulfide) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodology : Use a combination of IR spectroscopy (to confirm -SH and C=N stretches at ~2500 cm⁻¹ and 1600 cm⁻¹, respectively), ¹H/¹³C-NMR (to verify thiophene proton environments at δ 6.8–7.2 ppm and oxadiazole carbons at ~165–170 ppm), and elemental analysis (to validate C, H, N, S content within ±0.3% of theoretical values) . For crystallinity assessment, X-ray diffraction provides bond-length data (e.g., S-C bond ~1.68 Å) .

Q. What are the primary chemical reactivity profiles of this compound?

- Methodology : The thiol (-SH) group undergoes oxidation (e.g., with H₂O₂ to form disulfides) and alkylation (with alkyl halides to yield thioethers). The oxadiazole ring participates in electrophilic substitution (e.g., nitration at the 5-position) . Reactivity studies should monitor pH (neutral for alkylation, acidic for nitration) and use TLC to track reaction progress .

Advanced Research Questions

Q. How does thione-thiol tautomerism influence the compound’s biological and chemical properties?

- Methodology : Thione (C=S) ↔ thiol (-SH) equilibria can be analyzed via UV-Vis spectroscopy (λmax shifts at 270–310 nm) and DFT calculations (to determine tautomer stability; ΔG < 2 kcal/mol favors thione form). Solvent polarity (e.g., DMSO vs. hexane) significantly affects tautomer distribution, with polar solvents stabilizing the thiolate anion .

Q. What strategies are effective in resolving contradictions in reported biological activity data (e.g., antimicrobial vs. inactive results)?

- Methodology : Conduct structure-activity relationship (SAR) studies by synthesizing derivatives with modified substituents (e.g., replacing thiophene with phenyl groups). Use standardized assays (e.g., MIC testing against S. aureus ATCC 25923) and validate purity via HPLC (>95%). Cross-reference with literature to identify confounding factors (e.g., solvent effects in DMSO vs. aqueous buffers) .

Q. How can computational modeling predict interaction mechanisms with biological targets?

- Methodology : Perform molecular docking (AutoDock Vina) using protein targets like E. coli DNA gyrase (PDB: 1KZN). Validate predictions with MM-PBSA binding energy calculations and compare with experimental IC₅₀ values. Key interactions include hydrogen bonding between the oxadiazole sulfur and Arg136 residue .

Q. What role does the thiophene moiety play in enhancing photostability or electronic properties?

- Methodology : Compare UV degradation rates (λ = 254 nm) of the thiophene derivative vs. phenyl analogs. Electrochemical studies (cyclic voltammetry) reveal HOMO-LUMO gaps; thiophene typically lowers the gap by ~0.3 eV due to conjugation, enhancing charge transfer in optoelectronic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。